molecular formula C16H25N3O3S B11462386 Tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(5-((2-methylallyl)thio)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B11462386
M. Wt: 339.5 g/mol
InChI Key: KRRHDMZYCKZWMU-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE: is a complex organic compound that features a piperidine ring substituted with an oxadiazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation:

    Piperidine Ring Substitution: The piperidine ring is then functionalized with the oxadiazole-thioether moiety through a nucleophilic substitution reaction.

    Esterification: Finally, the tert-butyl ester group is introduced via esterification of the carboxylic acid group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The piperidine ring can undergo various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of the oxadiazole ring.

    Various Substituted Piperidines: From substitution reactions on the piperidine ring.

Scientific Research Applications

Chemistry

In organic synthesis, TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. The oxadiazole ring is known for its bioactivity, and the compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and thioether group could play crucial roles in these interactions, potentially affecting the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE: Similar in structure but with different substituents on the piperidine ring.

    2-tert-butyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid: Contains a benzofuran ring instead of a piperidine ring.

    1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene: Lacks the oxadiazole ring and piperidine ring.

Uniqueness

The uniqueness of TERT-BUTYL 4-{5-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}PIPERIDINE-1-CARBOXYLATE lies in its combination of functional groups, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C16H25N3O3S

Molecular Weight

339.5 g/mol

IUPAC Name

tert-butyl 4-[5-(2-methylprop-2-enylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O3S/c1-11(2)10-23-14-18-17-13(21-14)12-6-8-19(9-7-12)15(20)22-16(3,4)5/h12H,1,6-10H2,2-5H3

InChI Key

KRRHDMZYCKZWMU-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NN=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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